
Quiflapon
描述
Quiflapon is a chemical compound with the CAS number 136668-42-3 . It is also known by other names such as MK-0591 .
Synthesis Analysis
Quiflapon, also known as MK591, has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . It is a leukotriene biosynthesis inhibitor .Molecular Structure Analysis
The molecular formula of Quiflapon is C34H35ClN2O3S . The molecular weight is 587.2 g/mol . The IUPAC name is 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid .Chemical Reactions Analysis
Quiflapon is a selective and specific 5-lipoxygenase-activating protein (FLAP) inhibitor . It shows IC50 values of 3.1 and 6.1 nM in intact human and elicited rat PMNLs, respectively .Physical And Chemical Properties Analysis
Quiflapon is a solid substance . It has a solubility of ≥ 50 mg/mL in DMSO .科学研究应用
Oncology: Apoptosis Induction in Cancer Cells
Quiflapon, also known as MK591, has been studied for its ability to induce apoptosis in cancer cells. For instance, it has been shown to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . This suggests potential applications in developing treatments for resistant forms of cancer.
Immunology: Modulation of Toll-like Receptor Expression
Quiflapon’s influence on immune response modulation has been investigated, particularly its effect on Toll-like Receptor (TLR-2 and -4) expression. This could have implications for treatments involving immune system modulation .
Biochemistry: Protein Kinase C-epsilon Activity Measurement
Quiflapon has been used to measure protein kinase C-epsilon (PKCε) activity through immunoprecipitation-kinase assays. This application is significant in research involving signal transduction pathways .
Molecular Biology: Chromatin-DNA Degradation Analysis
In molecular biology research, Quiflapon has been utilized to analyze chromatin-DNA degradation to nucleosomal fragments, which is a key process in apoptosis .
Clinical Trials: Pancreatic Tumor Xenograft Model
Quiflapon’s effects have been evaluated in vivo using a pancreatic tumor xenograft model, which is important for preclinical assessment of its therapeutic potential .
未来方向
作用机制
Target of Action
Quiflapon primarily targets the 5-lipoxygenase (5-Lox) enzyme . This enzyme plays a crucial role in the metabolic conversion of arachidonic acid, which stimulates the growth of certain cancer cells . Quiflapon acts as a specific inhibitor of 5-Lox activity .
Mode of Action
Quiflapon interacts with its target, 5-Lox, by inhibiting its activity . This inhibition leads to a decrease in the viability of pancreatic cancer cells . It is also suggested that Quiflapon’s action involves the downregulation of protein kinase C-epsilon (PKCε), an oncogenic, pro-survival serine/threonine kinase .
Biochemical Pathways
Quiflapon affects the arachidonic acid metabolic pathway through the 5-Lox enzyme . The inhibition of 5-Lox by Quiflapon leads to the downregulation of K-Ras and the inhibition of phosphorylation of c-Raf and ERKs . Interestingly, 5-Lox inhibition induced apoptosis in pancreatic cancer cells without the inhibition of Akt .
Result of Action
Quiflapon’s action results in the induction of apoptosis in pancreatic cancer cells . This involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes . Quiflapon effectively blocks in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreases pancreatic tumor growth in nude mice xenografts .
Action Environment
The action of Quiflapon is influenced by the cellular environment. For instance, the overexpression of 5-Lox in pancreatic tumors and cell lines derived from them makes these cells more susceptible to the action of Quiflapon . .
属性
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOONKHCNQFYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159882 | |
| Record name | Quiflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quiflapon | |
CAS RN |
136668-42-3 | |
| Record name | Quiflapon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quiflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIFLAPON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Quiflapon (MK591)?
A: Quiflapon is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, Quiflapon prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].
Q2: How does Quiflapon impact enzalutamide-resistant prostate cancer cells?
A: Research suggests that Quiflapon effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. Quiflapon downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].
Q3: Are there any preclinical studies demonstrating the efficacy of Quiflapon in cancer models?
A: Yes, preclinical studies using pancreatic cancer models have shown promising results. Quiflapon demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of Quiflapon and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].
Q4: Beyond its anticancer effects, what other therapeutic potential does Quiflapon hold?
A: Quiflapon's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].
Q5: What are the potential advantages of Quiflapon compared to other leukotriene modifiers?
A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, Quiflapon inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that Quiflapon exhibits minimal adverse effects compared to some other leukotriene modifiers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


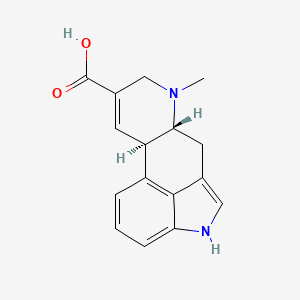
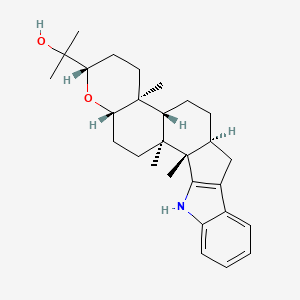

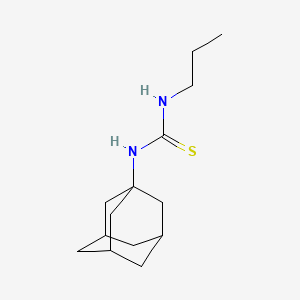
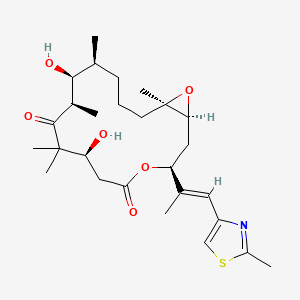

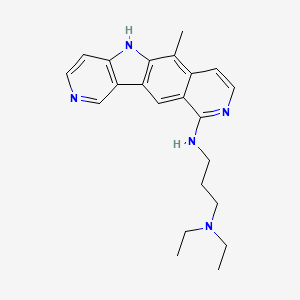
![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)
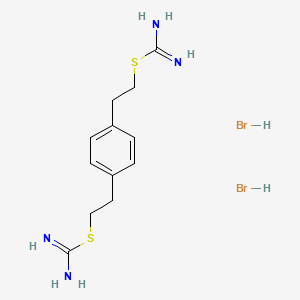

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)